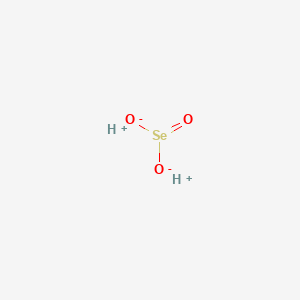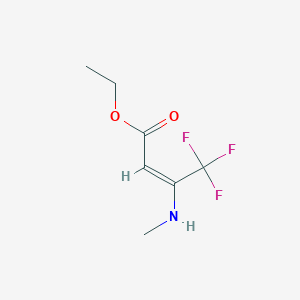
Benzyl(2-fluoroethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-fluoroethan-1-amine is an organic compound that belongs to the class of benzylamines It features a benzyl group attached to a 2-fluoroethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-fluoroethan-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-2-fluoroethan-1-amine may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Benzyl-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: N-Benzyl-2-fluoroethan-1-amine is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenylethan-1-amine: Similar structure but with a phenyl group instead of a fluoro group.
2-Fluoroethylamine: Lacks the benzyl group, making it less complex.
Benzylamine: Does not contain the fluoroethan-1-amine moiety.
Uniqueness
N-Benzyl-2-fluoroethan-1-amine is unique due to the presence of both a benzyl group and a fluoroethan-1-amine moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
CAS No. |
122974-04-3 |
|---|---|
Molecular Formula |
C9H12FN |
Molecular Weight |
153.2 g/mol |
IUPAC Name |
N-benzyl-2-fluoroethanamine |
InChI |
InChI=1S/C9H12FN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
QEDZNQOBLQGNBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCF |
Canonical SMILES |
C1=CC=C(C=C1)CNCCF |
Synonyms |
BENZYL-(2-FLUORO-ETHYL)-AMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)






![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)

